molecular formula C29H22N6O3 B12377822 2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B12377822
M. Wt: 502.5 g/mol
InChI Key: UWPMHTSVUAIFIZ-UHFFFAOYSA-N
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Description

2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives typically involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The reaction conditions can vary, but common catalysts include organocatalysts and metal-based catalysts. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature can range from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of these compounds often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile is unique due to its complex structure, which allows for multiple functionalizations and interactions with various biological targets. This versatility makes it a valuable compound in scientific research and drug discovery .

Properties

Molecular Formula

C29H22N6O3

Molecular Weight

502.5 g/mol

IUPAC Name

2-amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C29H22N6O3/c30-14-23-25(26-27(38-28(23)31)22-11-4-5-12-24(22)32-29(26)36)19-9-6-10-21(13-19)37-17-20-16-35(34-33-20)15-18-7-2-1-3-8-18/h1-13,16,25H,15,17,31H2,(H,32,36)

InChI Key

UWPMHTSVUAIFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=CC(=C3)C4C(=C(OC5=C4C(=O)NC6=CC=CC=C65)N)C#N

Origin of Product

United States

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